

# **Technical Support Center: AZD1940**

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | AZD1940  |           |
| Cat. No.:            | B1665937 | Get Quote |

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **AZD1940**. The information addresses potential issues related to the compound's off-target effects observed during experimentation.

# **Frequently Asked Questions (FAQs)**

Q1: What are the known primary targets of AZD1940?

**AZD1940** is a synthetic cannabinoid agonist that demonstrates high affinity for both the cannabinoid 1 (CB1) and cannabinoid 2 (CB2) receptors.[1][2] It was initially developed as a peripherally acting analgesic for neuropathic pain.[1][3]

Q2: What are the documented off-target or unexpected effects of **AZD1940** in human studies?

While designed to be peripherally selective, clinical trials with **AZD1940** revealed significant and unexpected side effects associated with central nervous system (CNS) activity.[1][2] These effects are consistent with the activation of central CB1 receptors. The most commonly reported adverse events include postural dizziness, nausea, hypotension, headache, and subjective feelings of being "sedated" or "high".[4][5]

Q3: Did AZD1940 show analgesic efficacy in clinical trials?

No, in human clinical trials for post-operative pain after third molar removal and capsaicininduced pain and hyperalgesia, **AZD1940** did not demonstrate a significant reduction in pain



compared to placebo.[4][5][6] The development of **AZD1940** was discontinued due to this lack of analgesic efficacy and the presence of centrally mediated side effects.[1]

Q4: What is the preclinical evidence for the peripheral restriction of AZD1940?

In preclinical animal models (rats and primates), **AZD1940** showed low brain uptake at doses that produced analgesic effects, suggesting it was peripherally restricted in these species.[2][3] [7] However, these findings did not translate to human subjects, where central effects were observed.[1][2]

# **Troubleshooting Guide**

Issue: Unexpected CNS-related behavioral changes observed in animal models (e.g., sedation, altered motor function).

Possible Cause: Although preclinical data suggested low brain penetration, higher doses or species-specific differences in drug metabolism and blood-brain barrier transport could lead to central CB1 receptor engagement.

#### Suggested Actions:

- Dose-Response Analysis: Conduct a thorough dose-response study to determine the threshold at which CNS effects appear.
- Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Correlate plasma and brain concentrations of AZD1940 with the onset of behavioral changes.
- Use of Antagonists: Administer a centrally acting CB1 receptor antagonist to confirm that the observed effects are mediated by central CB1 receptors.

Issue: Lack of analgesic effect in a specific pain model.

Possible Cause: The analgesic efficacy of **AZD1940** was not demonstrated in human acute pain models.[4][5] The compound's mechanism of action may not be suitable for all types of pain.

#### Suggested Actions:



- Positive Controls: Ensure that the pain model is validated with a compound known to be effective, such as naproxen, which was used as a positive control in a clinical trial for AZD1940.[4]
- Re-evaluate Model Selection: Consider if the chosen pain model is appropriate for a
  peripherally acting cannabinoid agonist. The lack of efficacy in humans was observed in both
  inflammatory and neuropathic pain models.
- Measure Target Engagement: Confirm that AZD1940 is reaching the peripheral target receptors at a sufficient concentration to expect a biological effect.

## **Quantitative Data**

Table 1: Receptor Binding Affinity and Functional Activity of AZD1940

| Target | Species | Assay Type                           | Value                    | Reference |
|--------|---------|--------------------------------------|--------------------------|-----------|
| hCB1   | Human   | Binding Affinity<br>(pKi)            | 7.93                     | [7]       |
| hCB2   | Human   | Binding Affinity<br>(pKi)            | 9.06                     | [7]       |
| hCB1   | Human   | GTPγS<br>Functional Assay<br>(pEC50) | 8.0                      | [7]       |
| hCB1   | Human   | GTPγS<br>Functional Assay<br>(Emax)  | 115% (vs. WIN<br>55,212) | [7]       |

hCB1: human Cannabinoid Receptor 1; hCB2: human Cannabinoid Receptor 2; pKi: negative logarithm of the inhibition constant; pEC50: negative logarithm of the half-maximal effective concentration; Emax: maximum effect.

# **Experimental Protocols**



Protocol: Assessment of Central Nervous System (CNS) Effects using a Visual Analog Mood Scale (VAMS)

This protocol outlines a general method for assessing subjective CNS effects in human subjects, based on the methodology used in **AZD1940** clinical trials.[4][5]

Objective: To quantify subjective feelings that may be indicative of central cannabinoid activity.

#### Materials:

- Visual Analog Mood Scale (VAMS) questionnaires. These are typically 100 mm lines where subjects mark their current state between two extremes (e.g., "Not at all high" to "Extremely high").
- List of mood descriptors, including "Sedated," "High," "Anxious," "Stimulated," and "Down."
   [5]

#### Procedure:

- Baseline Measurement: Before administration of AZD1940 or placebo, provide each subject
  with the VAMS questionnaires. Instruct them to make a vertical mark on each line to indicate
  how they are currently feeling for each descriptor.
- Compound Administration: Administer the single oral dose of **AZD1940** or placebo.
- Post-Dose Assessments: At predefined time points (e.g., 1, 2, 4, 8, and 24 hours post-dose),
   provide the subjects with a new set of VAMS questionnaires to complete.
- Data Quantification: For each completed scale, measure the distance in millimeters from the "low" end of the scale to the subject's mark. This provides a numerical score for each mood descriptor at each time point.
- Data Analysis: Compare the changes from baseline in the VAMS scores between the
   AZD1940 and placebo groups using appropriate statistical methods (e.g., ANOVA).

### **Visualizations**









Click to download full resolution via product page

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. AZD-1940 Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Targeting Peripherally Restricted Cannabinoid Receptor 1, Cannabinoid Receptor 2, and Endocannabinoid-Degrading Enzymes for the Treatment of Neuropathic Pain Including Neuropathic Orofacial Pain PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of the analgesic efficacy of AZD1940, a novel cannabinoid agonist, on postoperative pain after lower third molar surgical removal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of the analgesic efficacy and psychoactive effects of AZD1940, a novel peripherally acting cannabinoid agonist, in human capsaicin-induced pain and hyperalgesia -PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. AZD1940 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. Selective modulation of the cannabinoid type 1 (CB1) receptor as an emerging platform for the treatment of neuropathic pain PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Support Center: AZD1940]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1665937#off-



target-effects-of-azd1940]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com